
(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H19F2N3O5S and its molecular weight is 499.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Polymorphism
Chromene derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, have been analyzed for their crystalline structure, exhibiting various spatial arrangements and demonstrating the compound's potential for forming different polymorphic forms. This highlights the importance of structural analysis in understanding the physicochemical properties of chromene derivatives, which could be relevant for "(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide" (J. Reis et al., 2013).
Synthesis and Chemical Reactions
Research into the synthesis of chromene derivatives through multi-component reactions highlights the versatility of these compounds in chemical synthesis. For example, the creation of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling reactions indicates the compound's utility in constructing complex chemical structures, which could be applicable for the synthesis of "(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide" (T. A. Nizami & R. Hua, 2018).
Antioxidant and Antibacterial Properties
Studies on chromene-3-carboxamide derivatives have demonstrated significant antioxidant and antibacterial properties. For instance, certain synthesized 4H-chromene-3-carboxamide derivatives showed good antioxidant activity and were active against bacterial strains. This suggests that similar compounds, including "(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide," could possess valuable biological activities (Chitreddy V. Subbareddy & S. Sumathi, 2017).
Solvatochromism Studies
Research into the solvatochromic properties of chromene derivatives, particularly those synthesized under solvent-free conditions, provides insights into the interaction of these compounds with different solvents. This is crucial for understanding the photophysical properties of chromenes, which may extend to the study of "(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide" (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).
Propriétés
IUPAC Name |
(2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O5S/c1-14-6-9-17(10-7-14)35(31,32)29-28-24-18(12-15-4-3-5-21(33-2)22(15)34-24)23(30)27-20-11-8-16(25)13-19(20)26/h3-13,29H,1-2H3,(H,27,30)/b28-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDHCSYKOPWREH-COOPMVRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

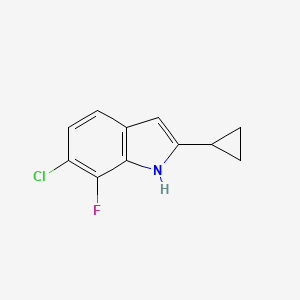
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B2462489.png)
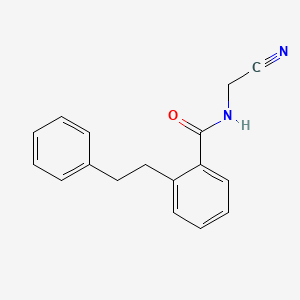
![(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2462493.png)
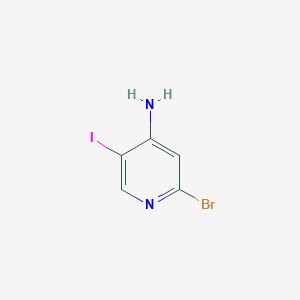
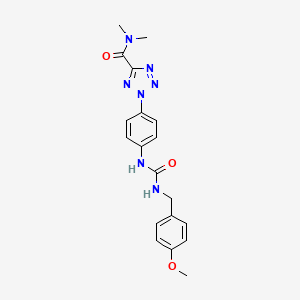
![1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2462499.png)
![3-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2462500.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2462503.png)

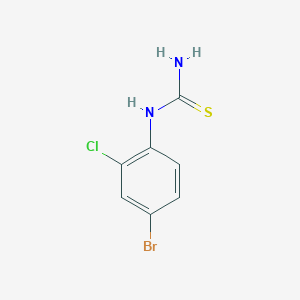
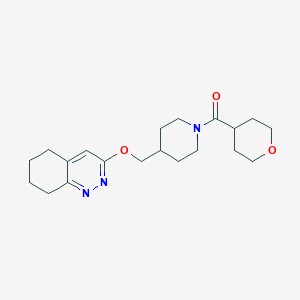

![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)